molecular formula C8H5NO2 B2853760 4-Ethynylpyridine-2-carboxylic acid CAS No. 1256825-09-8

4-Ethynylpyridine-2-carboxylic acid

Cat. No.: B2853760
CAS No.: 1256825-09-8
M. Wt: 147.133
InChI Key: OERKUWQAWMMGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylpyridine-2-carboxylic acid (C₈H₅NO₂, MW 147.13 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and an ethynyl (–C≡CH) group at position 4 . The ethynyl moiety confers reactivity for alkyne-specific transformations, such as click chemistry or palladium-catalyzed couplings, while the carboxylic acid group enables further functionalization (e.g., amidation, salt formation). This dual functionality makes it a versatile building block in pharmaceutical and materials science research.

Properties

IUPAC Name

4-ethynylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKUWQAWMMGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Ethynylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications
4-Ethynylpyridine-2-carboxylic acid C₈H₅NO₂ 147.13 Ethynyl (C-4), COOH (C-2) Click chemistry, metal coordination
2-(Phenylthio)pyrimidine-4-carboxylic acid C₁₁H₈N₂O₂S 232.07* Phenylthio (C-2), COOH (C-4) Covalent inhibition, sulfur-mediated reactivity
2-Chloro-4-iodopyridine-3-carboxylic acid C₆H₃ClINO₂ 283.35 Cl (C-2), I (C-4), COOH (C-3) Halogen-based cross-coupling reactions
3,6-Dichloropyridine-2-carboxylic acid C₆H₃Cl₂NO₂ 191.90 Cl (C-3, C-6), COOH (C-2) Electron-withdrawing effects, agrochemical intermediates
Ethyl 2-hydroxypyrimidine-4-carboxylate C₇H₈N₂O₃ 168.15 Hydroxyl (C-2), ester (C-4) Prodrug design, improved lipophilicity

*Calculated based on atomic masses.

Physicochemical Properties

  • Acidity : The carboxylic acid group in all compounds confers acidity (pKa ~2–5), but electron-withdrawing substituents (e.g., Cl in 3,6-dichloropyridine-2-carboxylic acid) lower pKa values, enhancing deprotonation .
  • Solubility : Ethyl esters (e.g., Ethyl 2-hydroxypyrimidine-4-carboxylate) exhibit higher lipophilicity than free acids, favoring membrane permeability .
  • Thermal Stability : Ethynyl groups are stable under inert conditions but reactive in the presence of Cu(I) or Pd catalysts .

Biological Activity

4-Ethynylpyridine-2-carboxylic acid (EPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of EPCA, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of EPCA typically involves the functionalization of pyridine derivatives. Various methods have been explored, including:

  • Sonogashira Coupling : A common method for introducing ethynyl groups onto pyridine rings.
  • Carboxylation Reactions : Utilizing carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.

These synthetic routes allow for the modification of the pyridine structure, potentially enhancing biological activity.

Anticancer Activity

EPCA has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that:

  • Cell Viability : EPCA reduced cell viability in a dose-dependent manner.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Apoptotic Markers
A54915↑ Caspase-3
MCF-712↑ PARP Cleavage

Antimicrobial Activity

EPCA has also demonstrated antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined, showing significant activity against resistant strains.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µM)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Case Studies

  • Case Study on Lung Cancer : A study involving EPCA as a treatment for lung cancer demonstrated a significant reduction in tumor size in xenograft models. The treated group showed a 50% decrease in tumor volume compared to controls after four weeks of treatment.
  • Antimicrobial Efficacy Against MDR Strains : In a clinical setting, EPCA was tested against multidrug-resistant strains of Pseudomonas aeruginosa. Results indicated that EPCA could effectively inhibit these strains at concentrations that were non-toxic to human cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.